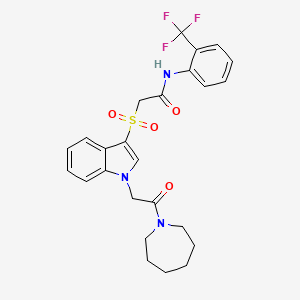
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H26F3N3O4S and its molecular weight is 521.56. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Compounds with sulfonyl azides and azepane components are valuable in chemical synthesis, serving as reagents or intermediates in the production of complex molecules. For instance, sulfonyl azides are used in diazo transfer reactions and the synthesis of amino acid derivatives, highlighting their role in constructing nitrogen-containing compounds (Katritzky et al., 2008). Similarly, reactions involving indoles and sulfonyl azides indicate the potential of these functionalities to participate in the synthesis of heterocyclic compounds, such as 2-iminoindolines and 2-aminoindoles (Mei-Hua Shen et al., 2015).
Applications in Material Science
Compounds with structural similarities to the specified chemical may find applications in material science, particularly in the development of new materials with unique properties. For example, the incorporation of sulfamoyl moieties into heterocycles has been explored for the synthesis of compounds with potential antimicrobial properties (E. Darwish et al., 2014). This suggests the possibility of using related compounds in the development of materials with inherent antimicrobial activity.
Potential in Drug Discovery
While excluding direct drug use and side effects, the structural features of the specified compound hint at its potential utility in the early stages of drug discovery. For instance, the synthesis of compounds with sulfonamide groups has been linked to antibacterial and antifungal activities, indicating the relevance of such structures in identifying new therapeutic agents (E. Darwish et al., 2014).
Advanced Organic Synthesis
The compound's complex structure, featuring azepane, sulfonyl, and acetamide groups, demonstrates its potential as a building block in advanced organic synthesis. Such compounds can be used to explore novel synthetic pathways or to produce complex organic molecules with specific functions, aiding in the development of new synthetic methodologies (A. Padwa et al., 2005).
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O4S/c26-25(27,28)19-10-4-5-11-20(19)29-23(32)17-36(34,35)22-15-31(21-12-6-3-9-18(21)22)16-24(33)30-13-7-1-2-8-14-30/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGXSUJRJYPPHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2-(3,5-Dimethylpyrazol-1-yl)-4-[2-(dimethylsulfamoylamino)ethyl]-1,3-thiazole](/img/structure/B2373243.png)
![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)

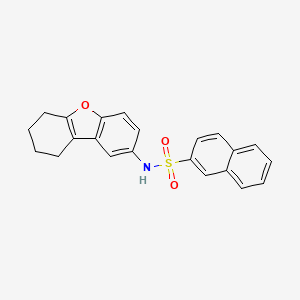
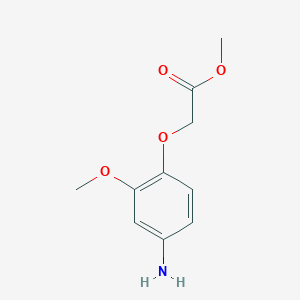
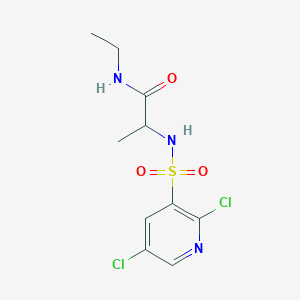
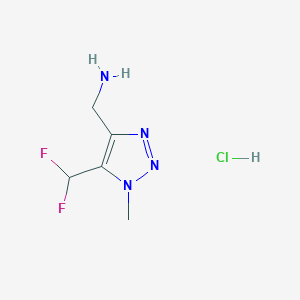
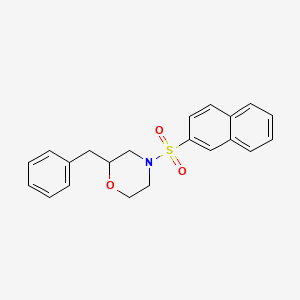
![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)

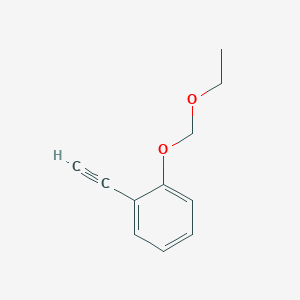
![[1-(Methylamino)cyclooctyl]methanol](/img/structure/B2373261.png)